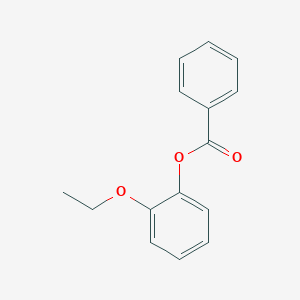

2-ethoxyphenyl benzoate

Description

2-Ethoxyphenyl benzoate is an aromatic ester formed by the esterification of benzoic acid with 2-ethoxyphenol. Such esters are typically synthesized for applications in pharmaceuticals, agrochemicals, or fragrance industries due to their stability and tunable physicochemical properties .

Properties

IUPAC Name |

(2-ethoxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-13-10-6-7-11-14(13)18-15(16)12-8-4-3-5-9-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDXDFQBGVBPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyphenyl benzoate typically involves the esterification of 2-ethoxyphenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyphenyl benzoate can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoate moiety can be reduced to form benzyl alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

Reduction: Formation of 2-ethoxybenzyl alcohol.

Substitution: Formation of 2-ethoxy-4-nitrophenyl benzoate or 2-ethoxy-4-bromophenyl benzoate.

Scientific Research Applications

2-Ethoxyphenyl benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-ethoxyphenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: this compound vs. Benzyl benzoate: The benzyl group contributes to higher molecular weight and distinct applications (e.g., acaricidal activity) compared to smaller alkyl/aryl esters . 2-Acetylphenyl benzoate: The acetyl group introduces electron-withdrawing effects, which could alter reactivity in synthetic pathways .

Physicochemical Properties

- Odor Profiles: Benzyl benzoate exhibits a light, almond-like odor, while methyl benzoate has a cananga-like fragrance . Ethyl 2-methoxybenzoate is noted for its balsamic aroma, suggesting that ethoxy/methoxy substitutions influence sensory properties .

- Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol, a property critical for its use in food and cosmetic formulations . Data for this compound remains speculative due to lack of direct evidence.

Q & A

Q. What are the recommended synthetic routes for preparing 2-ethoxyphenyl benzoate in laboratory settings?

The synthesis of this compound typically involves esterification between 2-ethoxyphenol and benzoyl chloride under basic conditions. A common method includes dissolving 2-ethoxyphenol in dilute NaOH, followed by dropwise addition of benzoyl chloride with stirring. The reaction is quenched with water, and the product is purified via recrystallization using methanol. This approach minimizes side reactions like hydrolysis of the benzoyl chloride .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the ester linkage and substituent positions.

- FT-IR spectroscopy to identify carbonyl (C=O) stretches (~1740 cm⁻¹) and ether (C-O) bonds.

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography to resolve crystal structure and intermolecular interactions, as demonstrated in analogous benzoate derivatives .

Q. What are the stability and storage guidelines for this compound in laboratory environments?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Recommended storage temperatures range between 2–8°C. Avoid prolonged exposure to moisture, light, or high temperatures (>40°C), as these conditions may degrade the ester bond .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for this compound derivatives?

Discrepancies in efficacy or toxicity data often arise from variations in experimental models (e.g., in vitro vs. in vivo), dosage regimes, or control groups. To resolve contradictions:

Q. What protocols ensure the accuracy of HPLC or GC-MS quantification of this compound in complex matrices?

Method validation should include:

- Linearity : Calibration curves with R² ≥ 0.995 across expected concentration ranges.

- Recovery studies : Spike-and-recovery tests in biological or environmental samples.

- Precision : Intra- and inter-day variability <5%.

- Limit of detection (LOD) : Typically ≤0.1 µg/mL via signal-to-noise ratios .

Q. How can computational modeling predict the biological activity of this compound analogs?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can assess interactions with target proteins (e.g., enzymes or receptors). Focus on:

Q. What mechanistic studies elucidate the pharmacological role of this compound in enzyme inhibition?

Employ kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive). Pair with structural biology techniques (e.g., cryo-EM) to visualize binding sites. For example, analogs of phenyl benzoates have shown activity against cyclooxygenase (COX) enzymes via hydrophobic interactions .

Q. How do structural modifications to the 2-ethoxyphenyl group influence mesomorphic properties in liquid crystalline applications?

Systematic variation of substituents (e.g., alkyl chain length, halogenation) can modulate phase transition temperatures and mesophase stability. Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to correlate structure with thermal behavior. Studies on phenyl benzoate derivatives indicate that ethoxy groups enhance nematic phase stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.